3'-o-Amino-2'-deoxycytidine
Description
3'-O-Amino-2'-deoxycytidine is a chemically modified nucleoside analogue characterized by an aminooxy (-ONH₂) group substituted at the 3'-hydroxyl position of the deoxyribose sugar (Figure 1). This structural alteration distinguishes it from canonical deoxycytidine and imparts unique biochemical properties. The compound is primarily utilized in enzymatic DNA polymerization studies and investigations into DNA replication and repair mechanisms . Its triphosphate form, 3'-O-Amino-2'-deoxycytidine 5'-triphosphate (CAS: 1220515-87-6), serves as a substrate for DNA polymerases, enabling site-specific incorporation into oligonucleotides for probing mutagenesis or epigenetic regulation .
Properties
Molecular Formula |
C9H14N4O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15) |
InChI Key |
OMLLESFFAQVGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .
Industrial Production Methods
Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3’-O-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted nucleosides depending on the reagent used.
Scientific Research Applications
3’-O-Amino-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and other nucleoside analogues.
Biology: Employed in studies related to DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel antiviral drugs and in research focused on genetic disorders.
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Mechanisms of Action
The biological activity of nucleoside analogues hinges on structural modifications to the sugar moiety or nucleobase. Below is a detailed comparison of 3'-O-Amino-2'-deoxycytidine with key analogues:
Table 1: Structural and Functional Comparison of Deoxycytidine Analogues
Key Research Findings
Epigenetic Modulators: 5-aza-dC vs. Zebularine
- 5-aza-dC demonstrated potent demethylation activity in bladder cancer (BlCa) cell lines, extending cell doubling time by 79.6% in T24 cells and reactivating APAF-1 expression .
- Zebularine showed comparable efficacy in T24 cells (79.8% DT extension) but was less effective in RT4 cells (17.5% vs. 66.4% for 5-aza-dC), highlighting cell-type specificity .
- Both compounds reduce global DNA methylation, but 5-aza-dC exhibits stronger clinical relevance due to its FDA approval .
Antiviral Activity: 2',3'-dideoxycytidine (ddC)
- ddC displayed anti-SARS-CoV activity in early studies, likely by terminating viral RNA synthesis .
Mutagenic Potential of N4-amino-dC
- N4-amino-dC forms Watson-Crick-like base pairs via rare tautomeric states, leading to misincorporation opposite adenine or guanine. This ambivalent pairing is exploited to study DNA polymerase error rates .
Metabolic Impact of Gemcitabine
Toxicity and Selectivity Profiles
- 3'-O-Amino-2'-deoxycytidine: Limited toxicity data available, but related 3'-amino-dideoxycytidine analogues show low mammalian cell toxicity in culture .
- 5-aza-dC : Myelosuppression and gastrointestinal toxicity are dose-limiting in clinical use .
- ddC : Mitochondrial DNA depletion causes neuropathy and pancreatitis, restricting its therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
